6-methyl-2-naphthaldehyde
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Overview
Description
6-methyl-2-naphthaldehyde is an organic compound with the molecular formula C12H10O. It is a derivative of naphthalene, characterized by the presence of a formyl group (-CHO) at the second position and a methyl group (-CH3) at the sixth position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-methyl-2-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-methoxy naphthalene with triethylorthoformate via a Grignard reaction. This method yields 6-methoxy-2-naphthaldehyde, which can then be demethylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 6-methyl-
Reduction: 2-Naphthalenemethanol, 6-methyl-
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
6-methyl-2-naphthaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 6-methyl-2-naphthaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the methyl group at the sixth position.
6-Methoxy-2-naphthaldehyde: Contains a methoxy group instead of a methyl group at the sixth position.
2-Naphthalenemethanol, 6-methyl-: The formyl group is reduced to a primary alcohol
Uniqueness
6-methyl-2-naphthaldehyde is unique due to the presence of both a formyl group and a methyl group on the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and makes the compound valuable in various synthetic and research applications .
Properties
CAS No. |
5084-46-8 |
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Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
6-methylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-8H,1H3 |
InChI Key |
WWIKFXPBGKBXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C=O |
Origin of Product |
United States |
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